molecular formula C15H16ClNO4 B1397936 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate CAS No. 1090903-80-2

1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate

Cat. No. B1397936
M. Wt: 309.74 g/mol
InChI Key: GQACOPHKBUKDGE-UHFFFAOYSA-N
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Description

“1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate” is a chemical compound with the molecular formula C15H16ClNO4 . It is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate” is based on the indole backbone, which is a significant heterocyclic system . The specific structural details are not provided in the retrieved sources.


Physical And Chemical Properties Analysis

The boiling point of “1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate” is predicted to be 420.0±48.0 °C, and its density is predicted to be 1.25±0.1 g/cm3 .

Scientific Research Applications

  • Catalysis in Organic Synthesis :

    • Shen et al. (2012) found that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols, leading to the formation of α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).
  • Synthesis of Complex Organic Compounds :

    • Zhang and Larock (2003) utilized a palladium-catalyzed intramolecular annulation process to convert N-substituted 2-bromo-1H-indole-3-carboxaldehydes into various gamma-carboline derivatives, showcasing the versatility of indole derivatives in synthesizing complex organic structures (Zhang & Larock, 2003).
  • Intermediate in Pharmaceutical Synthesis :

    • Boros et al. (2011) developed a practical synthesis of 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators. This synthesis involved a compound structurally related to 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate (Boros et al., 2011).
  • Material Science Applications :

    • Chern and Tsai (2008) synthesized new polyimides containing tert-butyl side groups, which displayed low dielectric constants, low moisture absorption, and high glass transition temperatures, indicating potential use in electronic materials (Chern & Tsai, 2008).
  • Structural Studies in Chemistry :

    • Das et al. (2016) synthesized two carbamate derivatives involving tert-butyl groups, which were analyzed through X-ray diffraction. This study highlighted the significance of tert-butyl groups in stabilizing molecular structures (Das et al., 2016).

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 6-chloroindole-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQACOPHKBUKDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732199
Record name 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate

CAS RN

1090903-80-2
Record name 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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